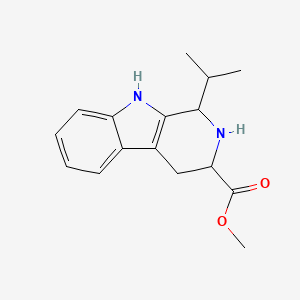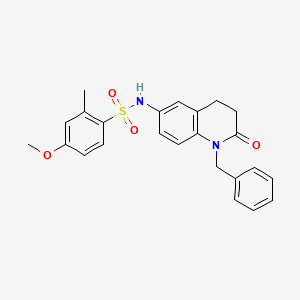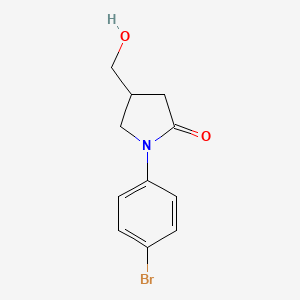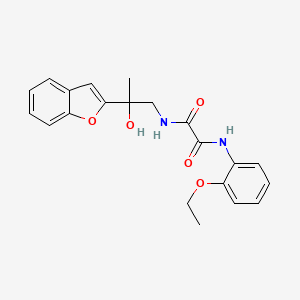![molecular formula C8H17NO2 B2864731 [3-(Propan-2-yloxy)oxolan-3-yl]methanamine CAS No. 1593918-30-9](/img/structure/B2864731.png)
[3-(Propan-2-yloxy)oxolan-3-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[3-(Propan-2-yloxy)oxolan-3-yl]methanamine” is a chemical compound with the CAS Number: 1593918-30-9 . It has a molecular weight of 159.23 and its IUPAC name is (3-isopropoxytetrahydrofuran-3-yl)methanamine . The compound is typically stored at 4°C and is available in liquid form .
Molecular Structure Analysis
The InChI code for “[3-(Propan-2-yloxy)oxolan-3-yl]methanamine” is 1S/C8H17NO2/c1-7(2)11-8(5-9)3-4-10-6-8/h7H,3-6,9H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“[3-(Propan-2-yloxy)oxolan-3-yl]methanamine” has a predicted boiling point of 219.2±20.0 °C and a predicted density of 0.99±0.1 g/cm3 . Its pKa value is predicted to be 9.96±0.29 .Scientific Research Applications
Synthesis and Characterization
- A study focused on the synthesis and characterization of related compounds, which have potential applications in various chemical processes (Zhai Zhi-we, 2014).
Antimicrobial Activities
- Research on derivatives of similar compounds revealed moderate to very good antibacterial and antifungal activities, suggesting their potential use in developing new antimicrobial agents (K D Thomas, Airody Vasudeva Adhikari, & N Suchetha Shetty, 2010).
Polymer Synthesis
- A study demonstrated the use of related compounds in the synthesis of 'quat-primer polymers', which are useful in various industrial applications, such as coatings and adhesives (Vishal Goel, U. Beginn, A. Mourran, & M. Möller, 2008).
Catalysis and Organic Reactions
- The compound's derivatives have been used in catalytic processes and organic reactions, highlighting its versatility in chemical synthesis (Gavin W. Roffe, G. Tizzard, S. Coles, H. Cox, & J. Spencer, 2016).
Biochemical Studies
- Similar compounds have shown potential in biochemical research, such as in the study of enzyme activities and interactions with biological molecules (M. Sankaralingam & M. Palaniandavar, 2014).
Medical Research
- Derivatives of this compound have been explored for their potential in medical research, including antimicrobial and anticancer studies, demonstrating their relevance in the development of new therapeutics (B. Preethi, R. Jayaprakash, S. Rani, & N. Vijayakumar, 2021).
Safety and Hazards
The compound is labeled with the GHS02, GHS05, and GHS07 pictograms, indicating that it is flammable, corrosive, and harmful . The hazard statements associated with the compound include H226, H302, H315, H318, and H335 , which indicate that it is flammable, harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
properties
IUPAC Name |
(3-propan-2-yloxyoxolan-3-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-7(2)11-8(5-9)3-4-10-6-8/h7H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNQBOKXLKRJLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1(CCOC1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Isopropoxytetrahydrofuran-3-yl)methanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

triazin-4-one](/img/structure/B2864654.png)
![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2864655.png)


![[1-(Dimethylamino)cyclopropyl]methanesulfonyl chloride hydrochloride](/img/structure/B2864659.png)
![trans-4-[Bis(phenylmethyl)amino]cyclohexanemethanol](/img/structure/B2864660.png)
![4-(diethylsulfamoyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2864661.png)
![N-[(5,6-dichloropyridin-3-yl)sulfonyl]-3-methoxy-4-methylbenzamide](/img/structure/B2864662.png)
![2-(4-Methylphenoxy)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2864663.png)




